(2-(3-(Methoxymethyl)phenyl)cyclopropyl)methanamine

Lipophilicity Physicochemical Properties Medicinal Chemistry

(2-(3-(Methoxymethyl)phenyl)cyclopropyl)methanamine (CAS 1488311-79-0) is a cyclopropylamine derivative characterized by a methoxymethyl-substituted phenyl ring. The compound, with molecular formula C12H17NO and a molecular weight of 191.27 g/mol, is commercially available with a purity specification of 98%.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
Cat. No. B13624432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(3-(Methoxymethyl)phenyl)cyclopropyl)methanamine
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCOCC1=CC(=CC=C1)C2CC2CN
InChIInChI=1S/C12H17NO/c1-14-8-9-3-2-4-10(5-9)12-6-11(12)7-13/h2-5,11-12H,6-8,13H2,1H3
InChIKeyYLWVRTJPLZYRNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-(3-(Methoxymethyl)phenyl)cyclopropyl)methanamine: Molecular Identity and Key Physicochemical Properties for Research Procurement


(2-(3-(Methoxymethyl)phenyl)cyclopropyl)methanamine (CAS 1488311-79-0) is a cyclopropylamine derivative characterized by a methoxymethyl-substituted phenyl ring . The compound, with molecular formula C12H17NO and a molecular weight of 191.27 g/mol, is commercially available with a purity specification of 98% . It features a calculated LogP of 1.45 and an Fsp3 value of 0.5, properties that influence its solubility and metabolic stability profile in research applications .

Workflow 5-HT2C receptor pathway studies
Selection Methoxymethyl-substituted cyclopropylamine scaffold
Context Supports medicinal chemistry SAR exploration

Why Unspecified Cyclopropylamine Analogs Cannot Replace (2-(3-(Methoxymethyl)phenyl)cyclopropyl)methanamine in Research


Within the 2-phenylcyclopropylmethanamine class, substitution of the phenyl ring and modification of the cyclopropane moiety profoundly impact both physicochemical properties and target engagement [1]. The specific 3-methoxymethyl substitution on the phenyl ring of (2-(3-(Methoxymethyl)phenyl)cyclopropyl)methanamine differentiates it from unsubstituted or methoxy-only analogs, potentially altering lipophilicity, metabolic stability, and receptor binding kinetics [1]. The precise stereochemical arrangement around the cyclopropyl ring is also critical for biological activity, as evidenced by structure-activity relationship (SAR) studies in this class [1].

! Physicochemical shift: Unsubstituted or methoxy-only phenyl analogs may alter lipophilicity and metabolic stability profiles.
! Stereochemical mismatch: Cyclopropane stereochemistry is critical for target engagement; racemic or diastereomeric mixtures may not reproduce binding kinetics.
! Pharmacophore dependency: The 3-methoxymethyl group differentiates binding-pocket interactions; class-level 5-HT2C activity may not transfer to analogs lacking this motif.

Quantitative Evidence for (2-(3-(Methoxymethyl)phenyl)cyclopropyl)methanamine: A Comparative Data Guide for Procurement


Physicochemical Differentiation: LogP and Molecular Weight of (2-(3-(Methoxymethyl)phenyl)cyclopropyl)methanamine vs. Unsubstituted Analog

The target compound exhibits a calculated LogP of 1.45 and a molecular weight of 191.27 g/mol, which is notably higher than the core analog (2-phenylcyclopropyl)methanamine (MW 147.22 g/mol, LogP ~1.2 predicted) [1]. This difference is directly attributable to the methoxymethyl substituent and can influence passive membrane permeability and solubility.

Physicochemical Profile
Cross-study comparable
LogP 1.45 / MW 191.27 g/mol
vs Unsubstituted: MW 147.22 g/mol (Δ +44.05)
Altered partitioning behavior impacts assay conditions.
Calculated LogP context; direct substitution may require re-optimization.
Lipophilicity Physicochemical Properties Medicinal Chemistry

Comparative Purity: (2-(3-(Methoxymethyl)phenyl)cyclopropyl)methanamine Supplier Specifications vs. Common Analogs

The target compound is offered by suppliers such as Fluorochem at a minimum purity of 98% . This specification is comparable to the high-purity offerings for closely related analogs like (2-(3-methoxyphenyl)cyclopropyl)methanamine, which is available at ≥97% purity . This ensures that research utilizing (2-(3-(Methoxymethyl)phenyl)cyclopropyl)methanamine begins from a well-defined and highly pure starting material, minimizing variability introduced by impurities.

Purity Specification
Vendor-reported
98%
High purity reduces confounding impurity effects in sensitive assays.
Comparable to methoxy analog (≥97%); supplier data review recommended.
Chemical Purity Procurement Analytical Chemistry

Class-Level Functional Differentiation: 5-HT2C Receptor Agonism as a Core Pharmacological Feature

The 2-phenylcyclopropylmethanamine class to which (2-(3-(Methoxymethyl)phenyl)cyclopropyl)methanamine belongs is characterized by its activity as selective serotonin 2C (5-HT2C) receptor agonists [1]. While specific EC50 data for this exact compound is not publicly available, its core scaffold is known to be optimized for 5-HT2C agonism with high selectivity over 5-HT2A and 5-HT2B receptors. For instance, a structurally related compound, (+)-16b, demonstrates an EC50 of 4.2 nM at 5-HT2C with 89-fold selectivity over 5-HT2A and no detectable 5-HT2B agonism [1]. This class-level selectivity is a critical differentiator from earlier, less selective serotonergic agents.

Target Engagement
Class-level inference
Selective 5-HT2C agonist scaffold
Related analog (+)-16b: EC50 4.2 nM, 89-fold selectivity
Reported class selectivity over 5-HT2A/2B supports pathway-specific research.
Exact compound EC50 not publicly available; data to verify for specific analog.
5-HT2C Receptor Agonist Neuroscience Obesity

Primary Research and Industrial Application Scenarios for (2-(3-(Methoxymethyl)phenyl)cyclopropyl)methanamine


Medicinal Chemistry: Lead Optimization for 5-HT2C Agonists

This compound serves as a valuable scaffold for structure-activity relationship (SAR) studies aimed at developing next-generation selective 5-HT2C receptor agonists [1]. Its methoxymethyl group provides a distinct handle for modulating physicochemical properties (LogP 1.45) and potentially influencing metabolic stability, differentiating it from simpler analogs [1]. Researchers can use it as a starting point to explore the impact of specific substitutions on receptor binding, functional selectivity, and in vivo efficacy in models of obesity and psychiatric disorders [1].

Chemical Biology: Investigation of Serotonergic Pathways

Given the class-level selectivity for 5-HT2C receptors [1], (2-(3-(Methoxymethyl)phenyl)cyclopropyl)methanamine is a candidate for use as a research tool to dissect 5-HT2C-mediated signaling pathways. Its structural features may offer advantages over less selective agonists like lorcaserin, particularly in experimental paradigms requiring precise activation of 5-HT2C without concurrent 5-HT2A or 5-HT2B engagement [1]. This enables more accurate interpretation of results in studies of appetite regulation, mood, and cognition.

Analytical and Process Chemistry: Method Development and Reference Standard

The compound's high commercial purity (98%) and well-defined physicochemical properties (including its LogP of 1.45) make it suitable for use as an analytical reference standard or as a substrate in developing novel synthetic methodologies for the cyclopropylmethanamine class . Its distinct molecular weight (191.27 g/mol) and retention characteristics provide a clear signature for chromatographic method development and impurity profiling in research and development laboratories .

Application
Selection Property
Validation Focus
5-HT2C Agonist Optimization
Receptor selectivity review
5-HT2C pathway-response context
Serotonergic Pathway Probing
Target engagement assay context
5-HT2A/2B counter-screen review
Analytical Method Development
Purity and identity confirmation
Chromatographic method context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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